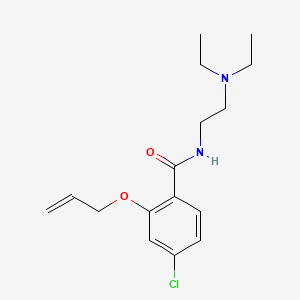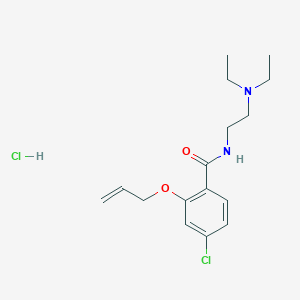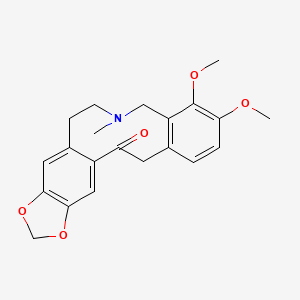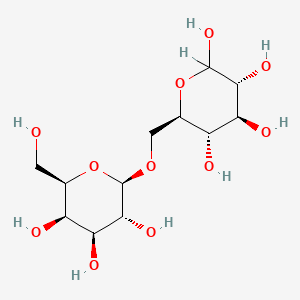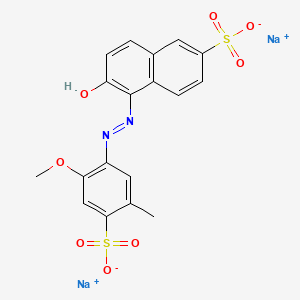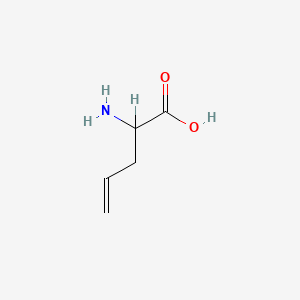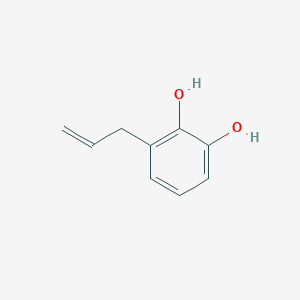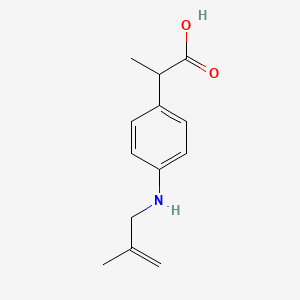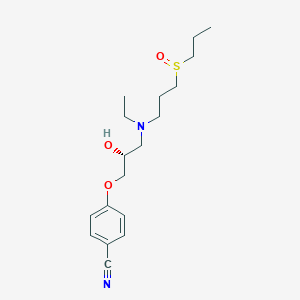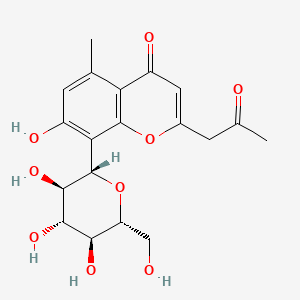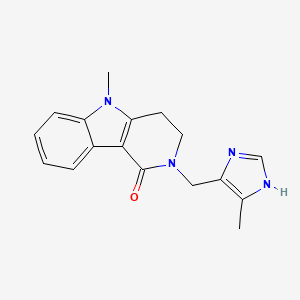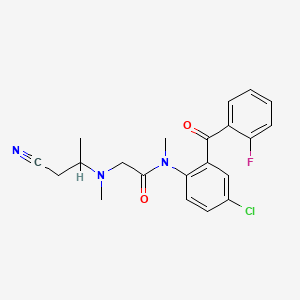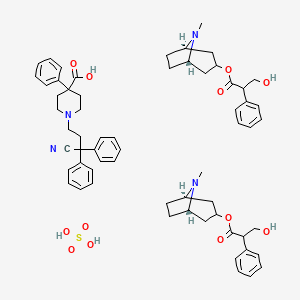
Atropine sulfate mixture with difenoxin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Atropine sulfate mixture with difenoxin is a bioactive chemical mixture. This product is discontinued (DEA controlled substance).
Applications De Recherche Scientifique
Neuroprotective Research
- Neurotoxicity Studies : Research conducted by Henderson et al. (1992) investigated the neurotoxic potential of several compounds, including atropine sulfate, in hens. They found that atropine sulfate provided protection against neurotoxicity in this context, as no behavioral or histological evidence of organophosphate-induced delayed neuropathy (OPIDN) was observed in hens treated with atropine sulfate (Henderson, Higgins, Dacre, & Wilson, 1992).
Gastrointestinal Research
- Stomach Motility Studies : A study by Kimmig et al. (1976) on stomach motility in humans found that a mixture containing difenoxin-hydrochloride and atropine sulfate significantly reduced stomach motility. This effect was independent of the clinical diagnosis, highlighting the potential use of this mixture in managing gastrointestinal motility disorders (Kimmig, Heinkel, & Ensslin, 1976).
Pharmacokinetics and Stability
- Stability and Pharmacokinetics Studies : Research on the stability and pharmacokinetics of atropine sulfate is crucial for its effective use in medical treatments. For instance, a study focused on the stability of injectable atropine sulfate found that significant amounts of atropine remained stable over various periods, suggesting its potential for extended use beyond expiration dates in emergency situations (Schier et al., 2004).
Veterinary Medicine
- Veterinary Applications : Atropine sulfate is also used in veterinary medicine. A study on turtles demonstrated the dose-dependent effects of atropine on heart rate, providing insights into its use for managing heart rate and other conditions in reptiles (Cruz, Williams, & Hicks, 2014).
Toxicology
- Toxicology and Antidote Research : In the field of toxicology, atropine sulfate is researched for its role as an antidote. Studies have shown that combinations of atropine sulfate with other compounds can be effective in treating organophosphate poisonings, highlighting its importance in toxicological emergencies (Natoff & Reiff, 1970).
Propriétés
Numéro CAS |
79568-96-0 |
|---|---|
Nom du produit |
Atropine sulfate mixture with difenoxin |
Formule moléculaire |
C54H58N3O10S- |
Poids moléculaire |
1101.4 g/mol |
Nom IUPAC |
1-(3-cyano-3,3-diphenylpropyl)-4-phenylpiperidine-4-carboxylic acid;[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;sulfuric acid |
InChI |
InChI=1S/C28H28N2O2.2C17H23NO3.H2O4S/c29-22-28(24-12-6-2-7-13-24,25-14-8-3-9-15-25)18-21-30-19-16-27(17-20-30,26(31)32)23-10-4-1-5-11-23;2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4/h1-15H,16-21H2,(H,31,32);2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4)/t;2*13-,14+,15?,16?; |
Clé InChI |
WYWHWJYZCHWMPC-UHFFFAOYSA-M |
SMILES isomérique |
CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
SMILES canonique |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.C1CN(CCC1(C2=CC=CC=C2)C(=O)O)CCC(C#N)(C3=CC=CC=C3)C4=CC=CC=C4.OS(=O)(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Atropine sulfate mixture with difenoxin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



